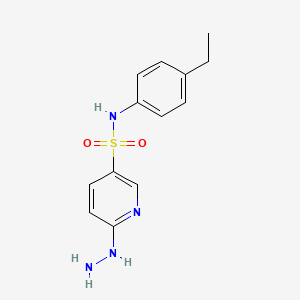

N-(4-ethylphenyl)-6-hydrazinopyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-ethylphenyl)-6-hydrazinopyridine-3-sulfonamide, also known as EHP-101, is a novel compound that has shown promising results in various scientific research studies. EHP-101 is a potent and selective inhibitor of the enzyme 12/15-lipoxygenase (12/15-LOX) and has been found to have potential therapeutic benefits in various diseases.

Aplicaciones Científicas De Investigación

Anticancer and Radiosensitizing Effects

Novel sulfonamide derivatives, including N-(4-ethylphenyl)-6-hydrazinopyridine-3-sulfonamide, have been synthesized and evaluated for their anticancer activity and ability to enhance the cell killing effect of γ-radiation. These compounds showed significant in-vitro anticancer activity against human tumor liver cell line (HEPG-2), with some compounds displaying higher activity than the standard drug, doxorubicin. The promising compounds from this study include various sulfonamide derivatives that exhibited IC50 values ranging from 11.0 to 31.8 μM, indicating their potent anticancer properties M. Ghorab, F. Ragab, H. Heiba, M. El-Gazzar, & Sally S. Zahran, 2015.

Mecanismo De Acción

Target of Action

N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide, also known as (4-ETHYLPHENYL)SULFAMIC ACID, primarily targets the Receptor-type tyrosine-protein phosphatase beta . This receptor plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

This interaction may lead to changes in cellular processes regulated by the receptor .

Biochemical Pathways

It’s known that the compound belongs to the class of organic compounds known as sulfanilides . These compounds are known to affect various biochemical pathways, potentially influencing the metabolism of phenylalanine .

Pharmacokinetics

The compound is a small molecule, which typically allows for good absorption and distribution within the body .

Result of Action

Given its target, the compound may influence cellular processes such as cell growth, differentiation, and oncogenic transformation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide. For instance, the gut microbiome can affect the metabolism of the compound, potentially influencing its bioavailability and efficacy .

Análisis Bioquímico

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of chemical bonds and forces .

Cellular Effects

N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide can influence cell function in various ways. It may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions and their consequences are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels.

Propiedades

IUPAC Name |

N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-2-10-3-5-11(6-4-10)17-20(18,19)12-7-8-13(16-14)15-9-12/h3-9,17H,2,14H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGRLFFFFIFSDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CN=C(C=C2)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2363049.png)

![Ethyl 2-[[2-[[4-benzyl-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2363055.png)

![N-(3-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2363058.png)

![3-Chloro-[1,2]thiazolo[4,5-b]pyridine](/img/structure/B2363060.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2363064.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

![N-cyclohexyl-1-((3-methoxybenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2363067.png)

![1-[7-(3-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2363069.png)